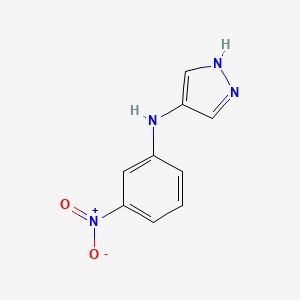

N-(3-Nitrophenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

N-(3-nitrophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-2-7(4-9)12-8-5-10-11-6-8/h1-6,12H,(H,10,11) |

InChI Key |

SCRYQHPRQFRFMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrazole Carbaldehydes and Amination

One well-documented method involves the preparation of pyrazole carbaldehydes followed by condensation with substituted anilines under acidic catalysis.

Step 1: Preparation of Pyrazole Carbaldehydes

Phenylhydrazone derivatives are dissolved in dimethylformamide (DMF) under ice-cold conditions. Phosphorus oxychloride (POCl₃) is added dropwise with stirring. The mixture is refluxed at 90°C for 6–8 hours to afford pyrazole carbaldehydes after quenching with ice water and neutralization with sodium hydroxide. The aldehyde precipitates are collected by filtration and purified by washing with aqueous alcohol.

Step 2: Formation of N-(3-Nitrophenyl)-1H-pyrazol-4-amine

Equimolar amounts of the pyrazole carbaldehyde and 3-nitroaniline are refluxed in ethanol with catalytic glacial acetic acid for 12–14 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to precipitate the product, which is filtered and washed with alcohol to yield the desired amine derivative.

- Mild conditions preserve the nitro group.

- High regioselectivity at the 4-position of pyrazole.

- Straightforward purification by precipitation.

Nucleophilic Aromatic Substitution on Nitro-Substituted Pyrazoles

Another approach involves the nitration of pyrazole derivatives followed by nucleophilic substitution at the nitrogen atom.

- Pyrazole is first nitrated at the 3-position using mixed acid or fuming nitric acid in glacial acetic acid or sulfuric acid to obtain 3-nitropyrazole.

- The 3-nitropyrazole is then reacted with 3-nitroaniline or its derivatives under conditions favoring N-substitution at the pyrazole nitrogen.

This method requires careful control of nitration conditions to avoid over-nitration or undesired isomers.

Multi-Step Cyclization and Functionalization

In some protocols, substituted hydrazines (e.g., 3-nitrophenylhydrazine) are condensed with β-ketoesters or β-ketoamides to form the pyrazole ring bearing the nitrophenyl group at N1. Subsequent amination at the 4-position is achieved by reduction or substitution reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole Carbaldehyde Formation | Phenylhydrazone, DMF, POCl₃ (3 equiv) | 0°C to reflux 90°C | 6–8 h | 70–85 | Dropwise POCl₃ addition critical |

| Condensation with 3-nitroaniline | Ethanol, glacial acetic acid (cat.) | Reflux 90°C | 12–14 h | 75–80 | TLC monitoring; precipitation on cooling |

| Nitration of Pyrazole | Fuming nitric acid, acetic acid | 0–25°C | 1–3 h | 60–75 | Control to avoid overnitration |

| Cyclization with 3-nitrophenylhydrazine | β-ketoester, acid catalyst | 80–120°C | 4–6 h | 65–78 | Requires purification by chromatography |

Spectroscopic and Analytical Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for the pyrazole ring protons and aromatic protons of the 3-nitrophenyl group.

- ^13C NMR confirms carbon environments consistent with nitro-substituted phenyl and pyrazole carbons.

-

- Strong absorption bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ correspond to asymmetric and symmetric stretching of the nitro group.

- NH stretching bands appear near 3300 cm⁻¹.

-

- Molecular ion peaks correspond to the expected molecular weight of this compound.

- Fragmentation patterns show loss of NO₂ (46 amu) or amine groups.

Research Findings and Comparative Analysis

Yield and Purity

The condensation of pyrazole carbaldehydes with 3-nitroaniline under reflux in ethanol with acetic acid typically yields the target compound in 75–80% isolated yield with high purity after filtration and washing.

Regioselectivity

The nitration and substitution reactions are regioselective, favoring substitution at the pyrazole nitrogen (N1) and amination at the 4-position, avoiding side reactions at other positions on the pyrazole ring.

Stability Considerations

The nitro group is stable under the described reaction conditions but sensitive to reducing agents. Thermal stability is generally good up to 200°C, with decomposition occurring beyond this temperature.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyrazole Carbaldehyde + Aniline | Phenylhydrazone, 3-nitroaniline | POCl₃/DMF, reflux in ethanol + AcOH | 75–80 | Mild, regioselective, scalable | Long reaction times |

| Nitration + N-Substitution | Pyrazole, mixed acid, 3-nitroaniline | Fuming HNO₃, acetic acid, nucleophilic substitution | 60–75 | Direct nitration, fewer steps | Requires careful control |

| Cyclization of Hydrazine + β-ketoester | 3-nitrophenylhydrazine, β-ketoester | Acid catalysis, 80–120°C | 65–78 | Versatile pyrazole formation | Multi-step, purification needed |

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

Reduction: 3-Aminophenyl-1H-pyrazol-4-amine.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Nitroso and nitro derivatives of the original compound.

Scientific Research Applications

N-(3-Nitrophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Features

Pyrazol-4-amine derivatives vary primarily in the substituents attached to the phenyl ring or the pyrazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Pyrazol-4-amine Derivatives

Key Observations:

Electron Effects: The nitro group (-NO₂) in the target compound is a stronger electron-withdrawing group (EWG) than fluorine (-F) or trifluoromethyl (-CF₃), reducing electron density at the amine nitrogen. This decreases basicity compared to analogs like N-(4-fluorophenyl)-1H-pyrazol-4-amine .

Lipophilicity :

- The trifluoromethyl group in N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine enhances lipophilicity, which could improve membrane permeability in drug design contexts .

Reactivity :

- Nitro-substituted compounds are prone to reduction reactions (e.g., conversion to amines) or nucleophilic aromatic substitution, whereas fluorine-substituted analogs are more chemically inert .

Biological Activity

N-(3-Nitrophenyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-nitroaniline with appropriate pyrazole derivatives. The following general steps are often employed:

- Formation of the Pyrazole Ring : The initial step generally involves the condensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring.

- Substitution Reaction : The 3-nitroaniline is then introduced to the pyrazole derivative, resulting in the formation of this compound.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study, the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| This compound | Escherichia coli | 6.25 |

2.2 Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies have reported that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. For instance, this compound exhibited up to 85% inhibition of TNF-α at specific concentrations .

2.3 Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, showcasing its relevance in developing treatments for conditions linked to oxidative damage .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their antibacterial activities using standard broth dilution methods against multiple strains .

- Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the mechanism behind its anti-inflammatory effects, demonstrating significant inhibition of key inflammatory pathways .

4. Conclusion and Future Directions

This compound shows considerable promise as a multifunctional therapeutic agent due to its antimicrobial, anti-inflammatory, and antioxidant properties. Future research should focus on:

- Elucidating detailed mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety profiles.

- Exploring structural modifications to enhance potency and selectivity.

This compound's diverse biological activities position it as a candidate for further development in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.